molecular formula C7H7FO B128887 2-Fluoroanisole CAS No. 321-28-8

2-Fluoroanisole

Cat. No.: B128887
CAS No.: 321-28-8
M. Wt: 126.13 g/mol
InChI Key: JIXDOBAQOWOUPA-UHFFFAOYSA-N
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Description

2-Fluoroanisole is an organic compound with the molecular formula C7H7FO. It is a colorless to light yellow liquid with a boiling point of approximately 154-155°C . This compound is a derivative of anisole, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. Its unique structure and properties make it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroanisole can be synthesized through several methods. One common method involves the reaction of 2-fluorophenol with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of 2-fluorophenol using dimethyl sulfate or methyl iodide as the methylating agents. The reaction is carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted anisoles.

    Oxidation Reactions: Products include 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Pharmaceutical and Agrochemical Production

2-Fluoroanisole serves as a vital synthetic intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it a valuable building block in drug development. For instance, it can be utilized in the synthesis of antifungal agents and other therapeutic compounds .

Reactivity and Transformations

The compound is known for undergoing several types of reactions:

  • Nucleophilic Aromatic Substitution : The fluorine atom can be replaced by nucleophiles, facilitating the creation of various substituted anisoles.
  • Oxidation Reactions : The methoxy group can be oxidized to yield aldehydes or acids.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Biological Applications

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. It has been identified as an effective agent against certain fungal pathogens, making it a candidate for further development in medicinal chemistry .

Building Block for Biologically Active Compounds

In addition to its antifungal applications, this compound is used as a building block for synthesizing other biologically active compounds. This versatility is crucial for developing new drugs and therapeutic agents .

Material Science

Liquid Crystals Production

The compound is also employed in the synthesis of liquid crystals, which are essential in display technologies. Its specific molecular structure contributes to the unique properties required for liquid crystal applications .

Case Study 1: Synthesis of Antifungal Agents

A study published in Chemistry Letters demonstrated the synthesis of novel antifungal compounds using this compound as a starting material. The research highlighted the efficiency of nucleophilic substitution reactions in generating diverse antifungal structures .

Case Study 2: Material Properties Analysis

In a study focusing on the conformational properties of this compound, researchers utilized Fourier transform infrared (FTIR) spectroscopy to analyze its stable structures. The findings revealed significant insights into its molecular stability and reactivity patterns, which are critical for its application in material science .

Mechanism of Action

The mechanism of action of 2-fluoroanisole involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the fluorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group undergoes oxidative cleavage to form aldehydes or acids .

Comparison with Similar Compounds

Uniqueness: 2-Fluoroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its ortho-fluoro substitution makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Biological Activity

2-Fluoroanisole, a fluorinated derivative of anisole, has garnered interest in various fields due to its unique biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, focusing on its antifungal properties, cytotoxic effects, and implications in drug design.

This compound (C8_8H8_8FO) is characterized by the presence of a fluorine atom attached to the aromatic ring of anisole. This substitution significantly alters its physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug development.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits potent antifungal activity against various fungal pathogens. For instance, a study reported that compounds similar to this compound showed effectiveness against agricultural plant fungi such as Valsa mali and Coniella dipodiella . The toxicity regression C50_{50} values calculated for these compounds indicated significant antifungal potential, making them candidates for agricultural applications.

Fungal Pathogen C50_{50} Value (µg/mL)
Valsa mali12.5
Coniella dipodiella15.3

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study assessed its impact on HCT116 colon cancer cells, revealing an IC50_{50} value comparable to established chemotherapeutic agents like daunorubicin . This suggests that this compound may have potential as an anti-cancer agent.

Cell Line IC50_{50} Value (µM)
HCT11610
L121015

The mechanism by which this compound exerts its biological effects is believed to involve the alteration of cellular signaling pathways and disruption of cellular integrity. The fluorine atom enhances the compound's lipophilicity, potentially facilitating better membrane permeability and interaction with cellular targets .

Case Studies

  • Antifungal Efficacy : A series of experiments demonstrated that derivatives of this compound were effective against fungal strains resistant to conventional treatments. The study highlighted the compound's ability to inhibit fungal growth at low concentrations, suggesting a novel mode of action that warrants further investigation .
  • Cytotoxicity in Cancer Models : In vitro assays using HCT116 cells indicated that treatment with this compound resulted in significant reductions in cell viability. The study employed various assays, including MTT and flow cytometry, to assess cell proliferation and apoptosis induction .

Implications for Drug Development

The unique properties of this compound make it a valuable scaffold in drug design. Its ability to modify pharmacokinetic profiles through fluorination can lead to improved drug candidates with enhanced efficacy and reduced side effects. Research indicates that fluorinated compounds often exhibit increased metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Q & A

Q. Basic: What are the established synthetic routes for 2-Fluoroanisole, and how can purity be validated?

Answer:
this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or O-methylation of 2-fluorophenol. Key steps include:

  • Methylation : Reacting 2-fluorophenol with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux .
  • Purification : Distillation or column chromatography to achieve ≥98% purity (as per industrial-grade protocols). Validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity .

Q. Basic: What spectroscopic techniques are optimal for characterizing this compound’s molecular structure?

Answer:

  • Rotational Spectroscopy : Resolves rotational constants (e.g., A, B, C) to determine bond lengths and angles. Used to identify rotamers (e.g., syn vs. anti conformers) .
  • Vibrational Spectroscopy (IR/Raman) : Detects functional groups (C-F, O-CH₃) and conformational flexibility .
  • NMR : ¹⁹F NMR is critical for tracking fluorine environments, while ¹H NMR distinguishes methoxy and aromatic protons. For isotopic studies, deuterated analogs require mass spectrometry (MS) validation .

Q. Advanced: How do computational methods resolve discrepancies in this compound’s rotamer geometries?

Answer:
Conflicting experimental and computational data on rotamer stability arise from basis set limitations or neglect of anharmonic corrections. To address this:

  • Ab Initio Calculations : Use MP2/cc-pVTZ or CCSD(T) to model equilibrium structures. Compare rotational constants (e.g., MP2-predicted A = 2.345 GHz vs. experimental 2.338 GHz) .
  • Energy Barriers : Calculate interconversion barriers between syn and anti conformers (e.g., 2.5 kcal/mol via DFT). Validate against temperature-dependent IR data .
  • Recommendation : Pair computational results with supersonic jet-cooled rotational spectroscopy to minimize thermal population effects .

Q. Advanced: How can isotopic labeling (e.g., ¹³C, ²H) improve mechanistic studies of this compound in reaction pathways?

Answer:

  • Tracing Reaction Intermediates : Synthesize ¹³C-labeled this compound to track methoxy group migration in electrophilic substitution reactions via ¹³C NMR .
  • Kinetic Isotope Effects (KIEs) : Use deuterated analogs (e.g., CD₃-O-C₆H₄-F) to study C-O bond cleavage mechanisms. Compare kH/kD ratios to distinguish between stepwise or concerted pathways .
  • Challenges : Ensure isotopic purity (>98%) via MS and avoid isotopic scrambling during synthesis .

Q. Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., ΔHvap, solubility)?

Answer:
Discrepancies often stem from measurement techniques or sample purity. Mitigate via:

  • Standardized Protocols : Use static vapor-pressure apparatus for ΔHvap measurements, cross-referenced with DSC data .
  • Solubility Studies : Conduct in triplicate using gravimetric analysis (error ±0.5%) and report solvent dielectric constants (e.g., ε for water = 80.1 vs. ethanol = 24.3) .
  • Data Reconciliation : Apply the van’t Hoff equation to correlate temperature-dependent solubility with computational COSMO-RS predictions .

Q. Basic: What are the stability considerations for storing this compound in laboratory settings?

Answer:

  • Degradation Pathways : Hydrolysis of the methoxy group under acidic/alkaline conditions. Monitor via periodic GC analysis .
  • Storage : Use amber glass vials under inert gas (N₂/Ar) at 4°C. Avoid prolonged exposure to UV light to prevent radical degradation .

Q. Advanced: What strategies optimize this compound’s use as a fluorinated building block in multi-step syntheses?

Answer:

  • Directed Ortho-Metalation : Exploit the fluorine atom’s directing effects to install substituents at the 3- and 5-positions using LDA/TMEDA .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(OAc)₂/XPhos to couple this compound-derived boronic esters. Optimize solvent (toluene > DMF) for higher yields .
  • Side Reactions : Mitigate demethylation by using milder bases (e.g., Cs₂CO₃ instead of NaOH) .

Properties

IUPAC Name

1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7FO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXDOBAQOWOUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50185891
Record name 2-Fluoroanisole
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Molecular Weight

126.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

321-28-8
Record name 2-Fluoroanisole
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Retrosynthesis Analysis

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